(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1253790-89-4
VCID: VC0037169
InChI: InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)7-12(13,4)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16)/t8-,12-/m0/s1
SMILES: CC1(CC(CCN1C(=O)OC(C)(C)C)O)C(=O)O
Molecular Formula: C12H21NO5
Molecular Weight: 259

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate

CAS No.: 1253790-89-4

Cat. No.: VC0037169

Molecular Formula: C12H21NO5

Molecular Weight: 259

* For research use only. Not for human or veterinary use.

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate - 1253790-89-4

Specification

CAS No. 1253790-89-4
Molecular Formula C12H21NO5
Molecular Weight 259
IUPAC Name (2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)7-12(13,4)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16)/t8-,12-/m0/s1
SMILES CC1(CC(CCN1C(=O)OC(C)(C)C)O)C(=O)O

Introduction

Fundamental Characteristics and Structural Properties

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound belonging to the piperidine family of heterocyclic amines. Its structure features a six-membered piperidine ring containing a nitrogen atom, with specific functional groups attached at strategic positions. The compound name indicates the presence of a tert-butyl carbamate (Boc) protecting group at the nitrogen (position 1), a methyl ester at position 2, and a hydroxyl group at position 4, with defined stereochemistry at positions 2 and 4 (both S configuration).

The stereochemical designation (2S,4S) is crucial for the compound's identity and reactivity, indicating specific spatial arrangements of the substituents. This stereochemistry influences the molecule's three-dimensional structure and consequently its chemical behavior and potential applications. The compound serves as an important chiral building block in asymmetric synthesis, where stereochemical control is essential .

Basic Identification Parameters

The compound can be uniquely identified through several standard chemical identifiers as summarized in the following table:

ParameterValue
CAS Registry Number254882-14-9
Molecular FormulaC₁₂H₂₁NO₅
Molecular Weight259.30 g/mol
IUPAC Name1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxypiperidine-1,2-dicarboxylate
SynonymsMethyl (2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylate; AN-12-H5 intermediate-1

Physical and Chemical Properties

The physical and chemical properties of (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate provide important information for its handling, storage, and application in chemical syntheses. These properties have been determined through experimental measurements or computational predictions.

Physical State and Appearance

At room temperature, the compound exists as a liquid with a colorless to light yellow appearance . This physical state facilitates its use in solution-phase chemistry and various synthetic applications.

Thermodynamic and Physical Properties

The compound demonstrates specific thermodynamic properties that are relevant to its purification and handling:

PropertyValueMethod
Boiling Point352.1 ± 42.0 °C at 760 mmHgPredicted
Density1.182 g/cm³Measured
Flash Point166.8 °CMeasured
pKa14.39 ± 0.40Predicted

The relatively high boiling point suggests that the compound is thermally stable and non-volatile at room temperature, which is advantageous for many synthetic applications. The moderate density is typical for organic compounds of this class.

Chemical Reactivity

The chemical reactivity of (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate is largely dictated by its functional groups. The compound contains several reactive sites that can participate in various chemical transformations:

  • The tert-butyl carbamate (Boc) protecting group on the nitrogen can be removed under acidic conditions, revealing the secondary amine functionality.

  • The methyl ester group can undergo hydrolysis, transesterification, or reduction reactions.

  • The hydroxyl group at position 4 can be derivatized through various transformations including oxidation, esterification, and etherification.

These reactive sites make the compound a versatile intermediate in multi-step organic syntheses, particularly in the preparation of more complex piperidine derivatives.

Synthesis Methods

The synthesis of (2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step reactions starting from simpler piperidine derivatives, with careful control of stereochemistry to ensure the specific (2S,4S) configuration.

Stereochemical Considerations

The stereochemistry of the compound is crucial for its application in asymmetric synthesis. The (2S,4S) configuration indicates that both the methyl ester at position 2 and the hydroxyl group at position 4 are oriented in the same direction relative to the piperidine ring. This specific stereochemical arrangement may be achieved through various methods:

  • Starting with naturally occurring chiral compounds

  • Using chiral catalysts or auxiliaries

  • Employing stereoselective reduction or addition reactions

  • Chromatographic separation of diastereomers or enantiomers

Applications and Research Findings

(2S,4S)-1-Tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate has several important applications in organic synthesis and potentially in pharmaceutical development, primarily due to its well-defined stereochemistry and functional group versatility.

Role in Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its utility stems from several key features:

  • The tert-butyl group serves as a protecting group for the nitrogen atom, which can be easily removed under acidic conditions, making it useful in synthetic chemistry.

  • The defined stereochemistry at positions 2 and 4 provides a platform for stereoselective synthesis of more complex molecules.

  • The presence of multiple functional groups allows for selective transformations at different positions of the molecule.

These features make the compound particularly useful in the synthesis of pharmaceutically relevant compounds where stereochemistry plays a crucial role in biological activity.

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